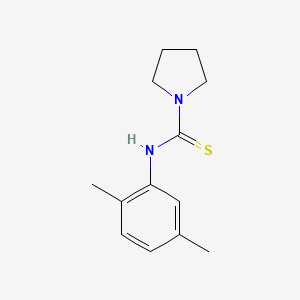![molecular formula C17H18BrNO4S B5886560 methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate](/img/structure/B5886560.png)
methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate, also known as Boc-L-phenylalanine N-(4-bromobenzenesulfonyl)methyl ester, is an organic compound that belongs to the class of sulfonyl esters. It is used in scientific research as a reagent for the synthesis of peptides and proteins. This compound has gained significant attention due to its unique chemical properties and potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate is based on its ability to act as a protecting group for the amino acid residue during the synthesis process. The sulfonyl ester group of this compound protects the amino group of the amino acid residue, which prevents unwanted reactions from occurring during the synthesis process.
Biochemical and Physiological Effects
This compound does not have any known biochemical or physiological effects as it is used solely as a reagent in scientific research. It is not intended for use as a drug or for any other therapeutic purposes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate in lab experiments include its ability to act as a protecting group for the amino acid residue during the synthesis process. This compound is also stable and easy to handle, which makes it an ideal reagent for the synthesis of peptides and proteins.
The limitations of using this compound in lab experiments include its cost and limited availability. This compound is also sensitive to air and moisture, which can affect its stability and performance during the synthesis process.
Orientations Futures
There are several future directions for the use of methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate in scientific research. One potential application is in the development of new drugs and therapeutic agents. This compound can be used to synthesize peptides and proteins that have potential therapeutic applications.
Another future direction for the use of this compound is in the field of proteomics. This compound can be used to synthesize peptides and proteins that can be used for the identification and characterization of proteins in complex biological samples.
Conclusion
This compound is a versatile reagent that has potential applications in the field of medicinal chemistry and scientific research. Its ability to act as a protecting group for the amino acid residue during the synthesis process makes it an ideal reagent for the synthesis of peptides and proteins. With further research, this compound could be used to develop new drugs and therapeutic agents, as well as for the identification and characterization of proteins in complex biological samples.
Méthodes De Synthèse
The synthesis of methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate can be achieved through several methods. One of the most commonly used methods involves the reaction of methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinatealanine with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methanol and hydrochloric acid to obtain the final product.
Applications De Recherche Scientifique
Methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate has been widely used in scientific research as a reagent for the synthesis of peptides and proteins. It is commonly used in the solid-phase peptide synthesis (SPPS) method, which is a widely used technique for the synthesis of peptides and proteins. This compound is used as a protecting group for the amino acid residue during the synthesis process.
Propriétés
IUPAC Name |
methyl 2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S/c1-23-17(20)13-19(12-11-14-5-3-2-4-6-14)24(21,22)16-9-7-15(18)8-10-16/h2-10H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXGKFZPVXAXSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886487.png)

![3-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5886507.png)
![2-(4-chlorophenoxy)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5886515.png)

![3-{2-[4-(dimethylamino)phenyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-1-propanol](/img/structure/B5886529.png)
![ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5886531.png)
![2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5886538.png)

![N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5886549.png)

![4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5886572.png)